N-(3,4-dimethoxyphenethyl)-2-iodoacetamide
Overview
Description
N-(3,4-dimethoxyphenethyl)-2-iodoacetamide: is a chemical compound that belongs to the class of phenethylamines It is characterized by the presence of a 3,4-dimethoxyphenethyl group attached to an acetamide moiety, with an iodine atom at the 2-position of the acetamide
Mechanism of Action
Target of Action
Compounds with similar structures have been shown to inhibit the production of transforming growth factor β1 (tgf-β1) . TGF-β1 is a multifunctional cytokine that plays pivotal roles in cell growth, cell proliferation, cell differentiation, and apoptosis.
Mode of Action
Based on the structural similarity to other compounds, it may act by suppressing the production of tgf-β1 . This suppression could potentially alter the signaling pathways associated with this cytokine, leading to changes in cellular processes such as cell growth and differentiation.
Biochemical Pathways
Given its potential role in inhibiting tgf-β1 production, it may impact pathways related to cell growth, proliferation, differentiation, and apoptosis .
Result of Action
Based on its potential inhibition of tgf-β1 production, it could potentially influence cellular processes such as cell growth, proliferation, differentiation, and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethoxyphenethyl)-2-iodoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyphenethylamine and iodoacetic acid.
Reaction Conditions: The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the formation of the amide bond.
Procedure: The 3,4-dimethoxyphenethylamine is reacted with iodoacetic acid under reflux conditions, resulting in the formation of this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of starting materials, and employing industrial reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethoxyphenethyl)-2-iodoacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the amide group can lead to the formation of corresponding amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically carried out in polar solvents such as dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution Reactions: Formation of new amide derivatives with different substituents.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Conversion to primary or secondary amines.
Scientific Research Applications
Chemistry: N-(3,4-dimethoxyphenethyl)-2-iodoacetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block for creating complex molecules.
Biology: In biological research, this compound can be used to study the effects of phenethylamine derivatives on cellular processes. It may serve as a tool for investigating receptor interactions and signal transduction pathways.
Medicine: Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific functionalities.
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the iodine atom and acetamide group.
Mescaline (3,4,5-trimethoxyphenethylamine): A naturally occurring compound with additional methoxy groups, known for its psychoactive properties.
N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine: A compound with a similar phenethylamine core but different substituents, used in cancer research.
Uniqueness: N-(3,4-dimethoxyphenethyl)-2-iodoacetamide is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. This makes it distinct from other phenethylamine derivatives and potentially more versatile in various applications.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-iodoacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16INO3/c1-16-10-4-3-9(7-11(10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFGXZYHEJUEIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CI)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395645 | |
Record name | MS-0448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
184844-79-9 | |
Record name | MS-0448 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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